molecular formula C7H10Cl2N2 B8021691 (R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride CAS No. 2061996-70-9

(R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B8021691
CAS No.: 2061996-70-9
M. Wt: 193.07 g/mol
InChI Key: QNQIXBLXNUUBBV-NUBCRITNSA-N
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Description

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of a chloropyridine moiety attached to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine-3-carboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ®-1-phenylethylamine and a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride may involve large-scale reductive amination processes, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-Chloropyridin-3-ylmethanamine hydrochloride: A structurally related compound with a methanamine group instead of an ethanamine group.

    (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride: Another related compound with a cyclopropyl group attached to the methanamine moiety.

Uniqueness

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomers or other structurally related compounds. This uniqueness makes it valuable for research in stereochemistry and chiral drug development.

Properties

IUPAC Name

(1R)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIXBLXNUUBBV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-70-9
Record name 3-Pyridinemethanamine, 5-chloro-α-methyl-, hydrochloride (1:2), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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